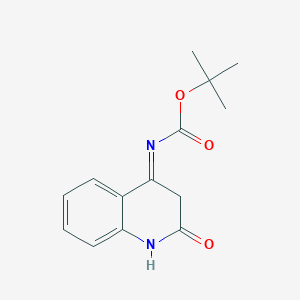
tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate: is a synthetic organic compound with the molecular formula C14H16N2O3 It is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the quinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired tert-butyl carbamate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as aniline, glycerol, and tert-butyl chloroformate.
Reaction Optimization: Optimizing reaction conditions to maximize yield and minimize by-products. This may involve controlling temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents (alkyl halides) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Halogenated, alkylated, or nitro-substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Quinoline: A simpler analog without the carbamate group.
2-Oxo-1,2-dihydroquinoline: Lacks the tert-butyl and carbamate functionalities.
tert-Butyl carbamate: Lacks the quinoline ring.
Uniqueness
tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate is unique due to the combination of the quinoline ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the tert-butyl group enhances its stability and lipophilicity, which can improve its bioavailability and efficacy in biological systems.
属性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
tert-butyl (NE)-N-(2-oxo-1H-quinolin-4-ylidene)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-12(17)15-10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3,(H,15,17)/b16-11+ |
InChI 键 |
KQPBYWMOKMHWQH-LFIBNONCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)/N=C/1\CC(=O)NC2=CC=CC=C12 |
规范 SMILES |
CC(C)(C)OC(=O)N=C1CC(=O)NC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


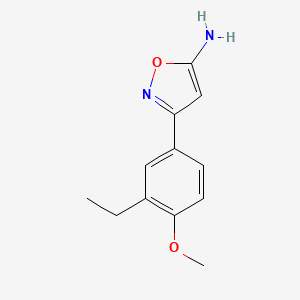
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)
![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)

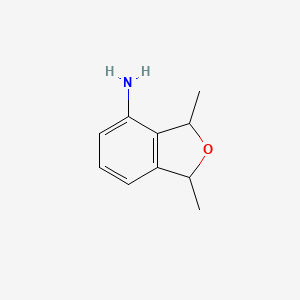
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)

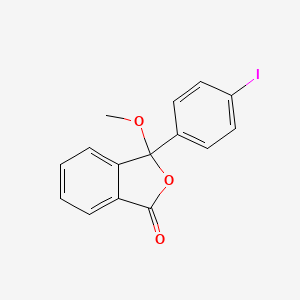
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
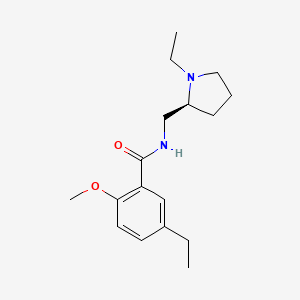
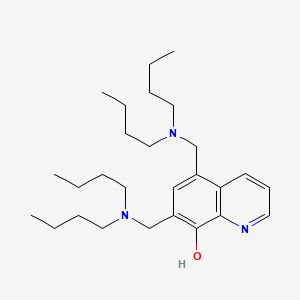
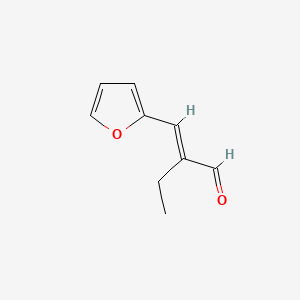
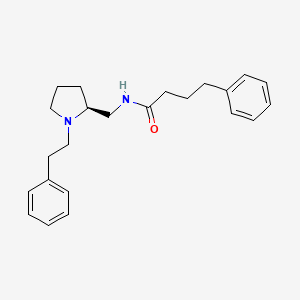
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
